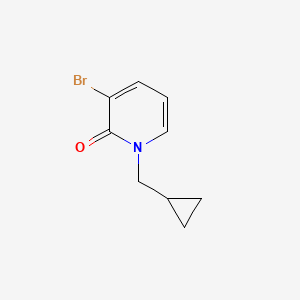

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDHUZTUGTXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the bromination of 1-(cyclopropylmethyl)pyridin-2(1H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(cyclopropylmethyl)pyridin-2(1H)-one.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of 3-azido-1-(cyclopropylmethyl)pyridin-2(1H)-one, 3-thio-1-(cyclopropylmethyl)pyridin-2(1H)-one, or 3-alkoxy-1-(cyclopropylmethyl)pyridin-2(1H)-one.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of 1-(cyclopropylmethyl)pyridin-2(1H)-one.

Scientific Research Applications

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is a chemical compound featuring a bromine atom at the 3-position of a pyridin-2(1H)-one ring and a cyclopropylmethyl substituent at the 1-position. The molecular formula is C10H12BrNO, and it has a molecular weight of approximately 269.13 g/mol. Pyridinones, the class to which this compound belongs, are known for their diverse biological and chemical properties.

Potential Applications

This compound and similar compounds have shown potential as:

- Pharmaceutical agents.

- Building blocks for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.

Scientific Research Applications

5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a similar compound, has several scientific research applications:

- Medicinal Chemistry The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

- Biological Studies It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

- Material Science The compound’s unique properties make it suitable for the development of novel materials with specific electronic or optical characteristics.

- Chemical Synthesis It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Preliminary investigations suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics, though detailed studies are required to fully elucidate these mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

Key Observations :

Key Observations :

- Predicted physicochemical properties (e.g., density, boiling point) align with alkyl-substituted pyridinones, suggesting similar storage and handling protocols .

Biological Activity

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridinones, characterized by a bromine atom at the 3-position of the pyridine ring and a cyclopropylmethyl substituent at the 1-position. Its molecular formula is with a molecular weight of approximately 269.13 g/mol .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopropylmethyl group are crucial for its binding affinity and reactivity, which modulate various biological pathways .

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have demonstrated that related compounds can induce differentiation in acute myeloid leukemia (AML) cell lines, enhancing CD11b expression and promoting apoptosis . The compound's structural features may contribute to its efficacy in targeting cancer cells.

2. Enzyme Inhibition

Preliminary investigations suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. For example, it has been associated with the inhibition of GSK-3β, a kinase implicated in various diseases, including cancer and neurodegenerative disorders .

3. Interaction with Biological Targets

The compound's interaction with biological targets has been explored through various studies. It is believed to modulate pathways related to metabolism and cell signaling, although detailed studies are necessary to elucidate these mechanisms fully .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Differentiation Induction in AML : In a phenotypic screen, compounds similar to this one were tested for their ability to induce differentiation in AML cell lines. The results showed significant upregulation of differentiation markers at concentrations around 10 µM .

- Kinase Inhibition : A study assessing various kinase inhibitors indicated that structural modifications similar to those found in this compound could enhance inhibitory activity against GSK-3β .

Comparative Analysis of Related Compounds

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 3-Chloro-1-(cyclopropylmethyl)pyridin-2(1H)-one | Chlorine instead of bromine | Potentially different reactivity |

| 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | Bromine at the 4-position | May exhibit different pharmacological profiles |

| 3-Bromo-2-methylpyridin-4(1H)-one | Methyl group at position 2 | Alters steric and electronic properties affecting activity |

Q & A

Q. What are the established synthetic routes for introducing the cyclopropylmethyl group into pyridin-2(1H)-one derivatives?

The cyclopropylmethyl group is typically introduced via alkylation or nucleophilic substitution. For example, in the synthesis of related compounds, cyclopropylmethyl bromide or iodide is used as an alkylating agent under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Multi-step protocols may involve protecting group strategies to ensure regioselectivity, especially when bromine is present at the C-3 position, as steric and electronic factors influence reactivity .

Q. How is the structure of 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : The cyclopropylmethyl group shows distinct splitting patterns (e.g., δ ~0.3–1.2 ppm for cyclopropyl protons) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₀BrNO: calculated 228.0, observed 228.1) .

- X-ray Crystallography : SHELXL refinement (via the SHELX suite) resolves bond lengths and angles, critical for verifying regiochemistry and stereoelectronic effects .

Q. What safety precautions are recommended for handling brominated pyridin-2(1H)-ones?

Brominated compounds require PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Waste should be neutralized (e.g., with aqueous NaHSO₃) before disposal. While specific safety data for this compound is limited, analogs like 5-bromo-3-hydroxy-1H-pyridin-2-one highlight risks of acute toxicity and environmental hazards .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) optimize the synthesis of 3,4-disubstituted pyridin-2(1H)-ones?

MCRs enable efficient access to diverse pyridinone libraries. For instance, combining salicylaldehydes, malononitrile, and cyclohexanediones generates fused pyridinone-chromene hybrids . In the target compound’s case, a three-component reaction involving bromopyridine derivatives, cyclopropylmethyl halides, and a base could streamline synthesis. MCRs reduce purification steps and improve atom economy .

Q. What strategies mitigate poor solubility and P-glycoprotein (P-gp) efflux in pyridin-2(1H)-one derivatives?

- tPSA Reduction : Replace polar substituents (e.g., cyano groups) with less polar moieties (e.g., trifluoromethyl). For example, reducing tPSA from 99.3 Ų to 75.5 Ų decreased P-gp efflux ratios from 25.0 to 0.8 in related compounds .

- N-Alkylation : Methylation of the pyridinone nitrogen improves solubility (e.g., compound 1o in ).

- Prodrug Design : Introduce ester or phosphate groups to enhance bioavailability .

Q. How can crystallography resolve contradictions in regiochemical outcomes during bromination?

Conflicting bromination positions (C-3 vs. C-5) may arise from solvent polarity or directing-group effects. Single-crystal X-ray diffraction (using SHELXL ) unambiguously assigns substitution patterns. For example, in 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one, crystallography confirmed C-5 bromination due to hydrogen bonding between the hydroxyl and ketone groups .

Data Analysis and Methodological Challenges

Q. How do steric effects influence the reactivity of the cyclopropylmethyl group in SN2 reactions?

The cyclopropylmethyl group’s rigidity and angle strain (due to the 60° C-C-C bond) hinder backside attack in SN2 mechanisms. Kinetic studies using DFT calculations or Hammett plots can quantify these effects. For example, reduced reaction rates compared to linear alkyl halides highlight steric hindrance .

Q. What analytical techniques differentiate isomeric byproducts in pyridin-2(1H)-one synthesis?

- HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns.

- 2D NMR (COSY, NOESY) : Correlates coupling between cyclopropylmethyl protons and adjacent substituents .

- XRD : Resolves spatial arrangements, as seen in the differentiation of cis/trans isomers in cyclopropane-containing compounds .

Tables for Key Parameters

Q. Table 1. Comparative Solubility and P-gp Efflux of Pyridin-2(1H)-one Derivatives

| Compound | tPSA (Ų) | Solubility (µg/mL) | P-gp Efflux Ratio | Reference |

|---|---|---|---|---|

| 1o | 99.3 | 12.5 | 25.0 | |

| 1q | 75.5 | 28.7 | 0.8 |

Q. Table 2. Synthetic Routes for Brominated Pyridinones

| Method | Yield (%) | Key Step | Limitations | Reference |

|---|---|---|---|---|

| Alkylation | 65–78 | Cyclopropylmethyl bromide | Requires anhydrous conditions | |

| Multi-component | 82 | One-pot cyclization | Limited to specific substrates | |

| Nucleophilic Aromatic Substitution | 45 | Harsh conditions (150°C) | Low regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.